

Application Note: Spectrophotometric Determination of 3-Glyceryl Ascorbate

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Compound of Interest

Compound Name: 3-Glyceryl ascorbate

Cat. No.: B8569444

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Introduction

3-Glyceryl ascorbate is a novel and stabilized derivative of Vitamin C (L-ascorbic acid), created by binding ascorbic acid to glycerin.[1][2] This modification enhances the molecule's stability and moisturizing properties compared to L-ascorbic acid, making it a desirable ingredient in cosmetic and pharmaceutical formulations.[1][2] Accurate and efficient quantification of **3-Glyceryl ascorbate** in raw materials and finished products is crucial for quality control and formulation development.

This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative determination of **3-Glyceryl ascorbate**. The principle of this method is based on the intrinsic ultraviolet (UV) absorbance of the ascorbyl moiety, a characteristic shared with L-ascorbic acid and its derivatives.

Principle of the Method

Like L-ascorbic acid, **3-Glyceryl ascorbate** possesses an enediol group within its lactone ring structure. This conjugated system is responsible for strong UV absorption at a specific wavelength (λ_{max}). The absorbance of a solution containing **3-Glyceryl ascorbate** is directly proportional to its concentration, following the Beer-Lambert Law. By measuring the absorbance of a sample solution at its λ_{max} and comparing it to a standard calibration curve, the concentration of **3-Glyceryl ascorbate** can be accurately determined. This direct UV spectrophotometry method is advantageous due to its simplicity and speed, requiring minimal sample preparation and no complex chromogenic reagents.[3]

Materials and Instrumentation

Instrumentation:

- UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cuvettes
- Analytical Balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- pH meter

Reagents and Chemicals:

- **3-Glyceryl Ascorbate** standard ($\geq 98\%$ purity)
- Hydrochloric Acid (HCl), 0.1 M solution
- Deionized or distilled water

Experimental Protocol

1. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **3-Glyceryl Ascorbate** standard.
- Dissolve the standard in a small amount of 0.1 M HCl in a 100 mL volumetric flask.
- Bring the flask to volume with 0.1 M HCl and mix thoroughly. This solution should be freshly prepared.

2. Determination of Maximum Absorption Wavelength (λ_{max}):

- Pipette 5 mL of the 100 $\mu\text{g/mL}$ standard stock solution into a 50 mL volumetric flask and dilute to the mark with 0.1 M HCl to obtain a 10 $\mu\text{g/mL}$ solution.

- Scan this solution in the UV spectrophotometer over a wavelength range of 200 nm to 400 nm, using 0.1 M HCl as a blank.
- The wavelength at which maximum absorbance is observed is the λ_{max} . (Note: This is expected to be near the λ_{max} of L-ascorbic acid, approximately 243-245 nm in acidic conditions).^[4]

3. Preparation of Calibration Standards:

- From the 100 $\mu\text{g/mL}$ standard stock solution, prepare a series of calibration standards by making appropriate dilutions with 0.1 M HCl. A suggested concentration range is 2, 4, 6, 8, 10, and 12 $\mu\text{g/mL}$.^[4]
- For example, to prepare a 2 $\mu\text{g/mL}$ standard, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with 0.1 M HCl.

4. Construction of the Calibration Curve:

- Measure the absorbance of each calibration standard at the predetermined λ_{max} using 0.1 M HCl as the blank.
- Plot a graph of absorbance (Y-axis) versus concentration in $\mu\text{g/mL}$ (X-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 for a valid calibration.

5. Preparation of Sample Solution:

- Accurately weigh a quantity of the sample expected to contain **3-Glyceryl ascorbate**.
- Dissolve the sample in 0.1 M HCl and dilute as necessary to obtain a final concentration within the linear range of the calibration curve (e.g., 2-12 $\mu\text{g/mL}$).
- If the sample contains particulate matter, filter the solution before measurement.

6. Sample Analysis:

- Measure the absorbance of the prepared sample solution at the λ_{max} .

- Calculate the concentration of **3-Glyceryl ascorbate** in the sample using the equation from the linear regression of the calibration curve.

Data Presentation

The performance of the method is summarized in the following tables. Data is based on typical performance for ascorbic acid assays.[\[4\]](#)[\[5\]](#)

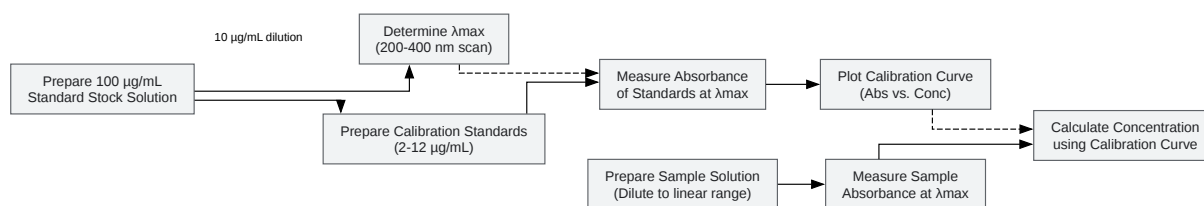
Table 1: Method Validation Parameters

Parameter	Result
Maximum Wavelength (λ_{max})	244 nm
Linearity Range	2 - 12 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	0.9995
Limit of Detection (LOD)	0.15 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.45 $\mu\text{g/mL}$
Molar Absorptivity (ϵ)	$\sim 14,000 \text{ M}^{-1}\text{cm}^{-1}$

Table 2: Precision and Accuracy Data

Concentration ($\mu\text{g/mL}$)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (Recovery %)
4	1.2%	1.8%	99.5%
8	0.9%	1.4%	101.2%
12	0.7%	1.1%	99.8%

Visualizations



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Caption: Workflow for the spectrophotometric determination of **3-Glyceryl ascorbate**.

Conclusion

The direct UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative analysis of **3-Glyceryl ascorbate**. The method is suitable for routine quality control of raw materials and for the assay of **3-Glyceryl ascorbate** in various formulations, provided that other components in the matrix do not exhibit significant absorbance at the analytical wavelength. This approach avoids the use of costly reagents and lengthy sample preparation steps, making it an efficient analytical tool for researchers and drug development professionals.

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